7-Ethoxybenzo[d]isoxazol-3-amine
Description
7-Ethoxybenzo[d]isoxazol-3-amine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a benzene core, with an ethoxy substituent at the 7-position and an amine group at the 3-position. The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may enhance metabolic stability and modulate electronic properties compared to halogenated variants. This compound is likely explored for antiviral, antibacterial, or antiproliferative activities, as seen in related isoxazoline derivatives .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-11-9(6)10/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
LEWWMCVROWPHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1ON=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 7-Ethoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. Techniques such as polymer-bound synthesis and the use of eco-friendly solvents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Ethoxybenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA uptake inhibitor, thereby exerting anticonvulsant effects. The compound’s structure allows it to bind to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent position and type significantly influence molecular properties and bioactivity. Below is a comparative analysis of 7-Ethoxybenzo[d]isoxazol-3-amine and its analogs:
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Formula | Key Properties |
|---|---|---|---|---|
| 7-Ethoxybenzo[d]isoxazol-3-amine | 7-OCH₂CH₃ | ~178.2 (estimated) | C₉H₁₀N₂O₂ | Electron-donating ethoxy group; moderate lipophilicity |
| 5-Fluorobenzo[d]isoxazol-3-amine | 5-F | 152.13 | C₇H₅FN₂O | Electronegative F enhances metabolic stability; lower molecular weight |
| 5,7-Dibromobenzo[d]isoxazol-3-amine | 5-Br, 7-Br | 291.93 | C₇H₄Br₂N₂O | High reactivity in cross-coupling reactions; increased steric hindrance |
| 4-Bromobenzo[d]isoxazol-3-amine | 4-Br | ~213.0 (estimated) | C₇H₅BrN₂O | Electron-withdrawing Br may reduce bioavailability; hazardous (skin/eye) |
| 6-Phenylbenzo[d]isoxazol-3-amine | 6-C₆H₅ | ~211.2 (estimated) | C₁₃H₁₀N₂O | Bulky phenyl group enhances lipophilicity; potential π-π stacking in binding |
Notes:
- Electron Effects : Ethoxy and methyl groups donate electrons, enhancing resonance stability, while halogens (F, Br, I) withdraw electrons, affecting reactivity and binding .
- Lipophilicity : Ethoxy and phenyl substituents increase logP values compared to halogens, influencing membrane permeability .
Commercial and Research Relevance
- Halogenated Derivatives : 5-Fluoro and dibromo compounds are commercially available for drug discovery (e.g., Indagoo, CymitQuimica) but face discontinuation due to synthesis challenges .
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